molecular formula C31H51IN2O4 B010393 (2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate CAS No. 101710-52-5

(2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate

Cat. No. B010393
M. Wt: 479.4 g/mol
InChI Key: SJZVOTCVHGHUPI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate is a chemical compound that has been the subject of extensive scientific research. It is a quaternary ammonium salt that is commonly used in organic chemistry as a phase-transfer catalyst. This compound has been shown to have a wide range of biological and physiological effects, making it a promising candidate for further research in the fields of medicine and pharmacology.

Mechanism Of Action

The mechanism of action of (2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential treatment for cancer.

Biochemical And Physiological Effects

(2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria, and it has also been shown to have antioxidant properties. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate in lab experiments is its versatility. It can be used as a phase-transfer catalyst in organic chemistry, as well as a potential treatment for cancer and other diseases. However, one limitation of this compound is its toxicity. It has been shown to be toxic to some cell lines, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on (2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate. One area of interest is its potential as a treatment for cancer. Further research is needed to determine its efficacy and safety in humans. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases. Further research is needed to determine its potential in this area as well. Finally, this compound has been shown to have antioxidant properties, making it a potential treatment for a variety of diseases associated with oxidative stress. Further research is needed to determine its potential in this area as well.

Synthesis Methods

The synthesis of (2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate involves the reaction of triethylamine with 4-stilbenecarboxylic acid in the presence of hydroxyethyltriethylammonium iodide. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through a series of purification steps such as filtration and recrystallization.

Scientific Research Applications

(2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate has been used in a variety of scientific research applications. One of its most common uses is as a phase-transfer catalyst in organic chemistry, where it is used to facilitate the transfer of a reactant from one phase to another. Additionally, this compound has been shown to have antitumor and antibacterial properties, making it a promising candidate for further research in the fields of medicine and pharmacology.

properties

CAS RN

101710-52-5

Product Name

(2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate

Molecular Formula

C31H51IN2O4

Molecular Weight

479.4 g/mol

IUPAC Name

triethyl-[2-[4-[(E)-2-phenylethenyl]benzoyl]oxyethyl]azanium;iodide

InChI

InChI=1S/C23H30NO2.HI/c1-4-24(5-2,6-3)18-19-26-23(25)22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20;/h7-17H,4-6,18-19H2,1-3H3;1H/q+1;/p-1/b13-12+;

InChI Key

SJZVOTCVHGHUPI-UHFFFAOYSA-L

Isomeric SMILES

CC[N+](CC)(CC)CCOC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[I-]

SMILES

CC[N+](CC)(CC)CCOC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-]

Canonical SMILES

CC[N+](CC)(CC)CCOC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-]

synonyms

(2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate

Origin of Product

United States

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